Rauvovertine B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H22N2O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol |

InChI |

InChI=1S/C19H22N2O3/c1-8-13-7-24-19(23)17-11(13)5-16-18-12(6-15(17)21(8)16)10-4-9(22)2-3-14(10)20-18/h2-4,8,11,13,15-17,19-20,22-23H,5-7H2,1H3 |

InChI Key |

YQFGLJJOGMUWSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2COC(C3C2CC4N1C3CC5=C4NC6=C5C=C(C=C6)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of Rauvovertine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwovetine B is a hexacyclic monoterpenoid indole (B1671886) alkaloid that was first isolated from the stems of Rauvolfia verticillata. Its chemical structure has been elucidated through extensive spectroscopic analysis. Preliminary in vitro studies have demonstrated that Rauvovertine B exhibits cytotoxic effects against a range of human cancer cell lines, suggesting its potential as a lead compound in the development of novel anticancer therapeutics. This document provides a comprehensive overview of the chemical structure, spectroscopic properties, and reported biological activities of this compound, along with detailed experimental protocols for its isolation and cytotoxicity assessment.

Chemical Structure and Properties

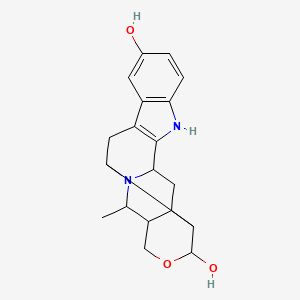

This compound is a complex alkaloid characterized by a hexacyclic ring system. It was identified as a new chemical entity by Cai et al. in 2016.[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O₃ | [1] |

| Molecular Weight | 342.4 g/mol | [1] |

| CAS Number | 2055073-72-6 | |

| Appearance | White amorphous powder | [1] |

| Optical Rotation | [α]²⁰D -8.5 (c 0.1, MeOH) | [1] |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were recorded in CD₃OD.[1]

Table 2: ¹H and ¹³C NMR Data for this compound (in CD₃OD)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 109.8 | |

| 3 | 50.1 | 3.95 (m) |

| 5 | 52.9 | 3.30 (m) |

| 6 | 22.1 | 2.10 (m), 1.95 (m) |

| 7 | 108.8 | |

| 8 | 128.2 | |

| 9 | 119.0 | 7.32 (d, 7.8) |

| 10 | 122.1 | 6.95 (t, 7.8) |

| 11 | 129.7 | 7.05 (t, 7.8) |

| 12 | 112.0 | 6.68 (d, 7.8) |

| 13 | 137.8 | |

| 14 | 35.1 | 2.95 (m), 2.85 (m) |

| 15 | 32.5 | 2.65 (m) |

| 16 | 60.2 | 4.25 (m) |

| 17 | 93.5 | 5.20 (s) |

| 18 | 13.5 | 0.95 (t, 7.5) |

| 19 | 28.1 | 1.65 (m), 1.50 (m) |

| 20 | 40.1 | 2.55 (m) |

| 21 | 60.8 | 4.10 (m) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.[1]

Table 3: Key IR Absorptions of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3420 | O-H and N-H stretching |

| 1625 | C=C stretching |

| 1460 | C-H bending |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass of this compound.[1]

-

HRESIMS: m/z 343.1707 [M+H]⁺ (calculated for C₁₉H₂₃N₂O₃, 343.1709)

Biological Activity: In Vitro Cytotoxicity

This compound has been evaluated for its cytotoxic activity against a panel of five human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined using the MTT assay.[1]

Table 4: In Vitro Cytotoxicity of this compound (IC₅₀ in µM)

| Cell Line | Cancer Type | This compound | Cisplatin (Positive Control) |

| HL-60 | Promyelocytic Leukemia | > 40 | 8.5 |

| SMMC-7721 | Hepatocellular Carcinoma | > 40 | 15.2 |

| A-549 | Lung Carcinoma | > 40 | 20.8 |

| MCF-7 | Breast Cancer | > 40 | 25.4 |

| SW-480 | Colon Cancer | > 40 | 30.1 |

The preliminary results indicate that this compound did not exhibit significant cytotoxic activity against the tested cell lines under the experimental conditions used in the initial study.[1] Further investigations with a broader range of cell lines and different assay systems are warranted to fully explore its therapeutic potential.

Experimental Protocols

Isolation of this compound

The following workflow outlines the isolation and purification of this compound from Rauvolfia verticillata.[1]

Caption: Experimental workflow for the isolation of this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Culture: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well.

-

Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of this compound for 72 hours. Cisplatin was used as a positive control.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

As of the current literature, there are no published studies investigating the specific signaling pathways or the detailed mechanism of action of this compound. The initial discovery paper focused on its isolation, structural characterization, and preliminary cytotoxicity screening.[1] Further research is required to elucidate the molecular targets and cellular pathways through which this compound may exert any biological effects.

Conclusion and Future Directions

This compound is a structurally novel monoterpenoid indole alkaloid with a well-characterized chemical structure. While initial in vitro cytotoxicity screenings did not show potent activity, the unique hexacyclic scaffold of this compound makes it an interesting candidate for further pharmacological evaluation. Future research should focus on:

-

Screening against a wider and more diverse panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms.

-

Investigating its potential effects on other cellular processes beyond cytotoxicity, such as cell migration, invasion, and differentiation.

-

Exploring its potential as a modulator of specific cellular targets through computational docking studies and biochemical assays.

-

Undertaking synthetic modifications of the this compound scaffold to generate analogs with improved potency and selectivity.

Such studies will be crucial in determining the true therapeutic potential of this compound and its derivatives in the field of drug discovery.

References

Rauvovertine B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rouvovertine B is a hexacyclic monoterpenoid indole (B1671886) alkaloid that has been isolated from the stems of Rauvolfia verticillata (Lour.) Baill., a plant belonging to the Apocynaceae family. This technical guide provides a comprehensive overview of the natural source of Rauvovertine B and a detailed, generalized protocol for its extraction and isolation based on established methods for alkaloids from Rauvolfia species. The structure of this compound was elucidated through spectroscopic analysis. While the primary literature confirms its isolation, specific quantitative data such as the precise yield of this compound from the plant material is not publicly available in the accessed resources. This document synthesizes the available information to guide researchers in the potential extraction and purification of this and similar compounds.

Introduction

Rauvolfia verticillata, commonly known as the devil pepper, has a history of use in traditional medicine. The genus Rauvolfia is a rich source of a diverse array of bioactive indole alkaloids, many of which exhibit significant pharmacological activities. This compound is a constituent of this complex mixture of natural products.[1] The isolation and characterization of such compounds are crucial for drug discovery and development, providing novel scaffolds for medicinal chemistry.

Natural Source

The sole reported natural source of this compound is the stems of the plant Rauvolfia verticillata (Lour.) Baill.[1] This species is distributed throughout various regions of Asia. The isolation of this compound was reported as part of a study that identified five new hexacyclic monoterpenoid indole alkaloids from this plant source.[1]

Chemical Properties

Rouvovertine B is classified as a hexacyclic monoterpenoid indole alkaloid. The core structure is complex, and it was identified along with its C-17 epimer, 17-epi-Rauvovertine B. These epimers were obtained as a mixture due to rapid hemiacetal tautomerism in solution.[1]

Table 1: Physicochemical Properties of this compound (and its epimer)

| Property | Value | Reference |

| Compound Class | Hexacyclic Monoterpenoid Indole Alkaloid | [1] |

| Natural Source | Stems of Rauvolfia verticillata | [1] |

| Isomeric Form | Obtained as a C-17 epimeric mixture with 17-epi-Rauvovertine B | [1] |

| Key Structural Feature | Hemiacetal tautomerism in solution | [1] |

Experimental Protocols: Generalized Isolation of Indole Alkaloids from Rauvolfia verticillata

While the specific, detailed experimental protocol for the isolation of this compound from the primary literature, Gao et al. (2015), could not be fully accessed, a generalized procedure can be constructed based on common practices for alkaloid extraction from Rauvolfia species. The following protocol is a composite of established techniques and should be adapted and optimized for the specific target compound.

Plant Material Collection and Preparation

-

Collection: Stems of Rauvolfia verticillata are collected.

-

Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried stems are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Defatting: The acidic solution is then partitioned with a non-polar solvent (e.g., petroleum ether or n-hexane) to remove fats, chlorophyll, and other non-alkaloidal components. The aqueous layer containing the protonated alkaloids is retained.

-

Basification: The acidic aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction of Free Alkaloids: The basified aqueous solution is partitioned with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to extract the free alkaloids. This step is repeated several times.

-

Final Concentration: The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture and requires further separation to isolate individual compounds.

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol is commonly used. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are often further purified using size-exclusion chromatography on Sephadex LH-20, eluting with a solvent such as methanol.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the target compound, this compound, is typically achieved using preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Table 2: Summary of a Generalized Isolation Protocol

| Step | Procedure | Purpose |

| 1. Preparation | Air-drying and grinding of Rauvolfia verticillata stems. | Increase surface area for extraction. |

| 2. Extraction | Maceration or percolation with methanol or ethanol. | Extract a broad range of phytochemicals, including alkaloids. |

| 3. Concentration | Evaporation of the solvent under reduced pressure. | Obtain the crude extract. |

| 4. Acid-Base Partitioning | Dissolving in acidic water, washing with a non-polar solvent, basifying, and extracting with a chlorinated solvent. | Separate alkaloids from non-alkaloidal compounds. |

| 5. Column Chromatography | Separation on silica gel and Sephadex LH-20 columns. | Fractionate the crude alkaloid mixture based on polarity and size. |

| 6. Preparative HPLC | Final purification using RP-HPLC. | Isolate pure this compound. |

Structure Elucidation

The structure of this compound was established through extensive spectroscopic analysis.[1] This typically involves a combination of the following techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the carbon-hydrogen framework and the connectivity of the atoms in the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which can be characteristic of certain chromophores.

Visualizations

Generalized Experimental Workflow for this compound Isolation

Logical Relationship in Alkaloid Enrichment

Conclusion

Rouvovertine B is a structurally complex indole alkaloid naturally occurring in the stems of Rauvolfia verticillata. While the definitive, step-by-step isolation protocol and its associated yield are not detailed in readily available scientific literature, this guide provides a robust, generalized methodology based on established principles of alkaloid chemistry. This information serves as a valuable starting point for researchers aiming to isolate and study this compound and other related compounds from this important medicinal plant genus. Further investigation into the primary literature is recommended for researchers initiating laboratory work.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Rauvovertine B in Rauvolfia verticillata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvovertine B, a hexacyclic monoterpenoid indole (B1671886) alkaloid (MIA) isolated from Rauvolfia verticillata, represents a structurally intriguing natural product with potential pharmacological activities. While the biosynthetic pathway to this complex molecule has not been fully elucidated, its chemical architecture strongly suggests a diversion from the well-characterized ajmaline (B190527) biosynthetic pathway. This technical guide consolidates the current understanding of MIA biosynthesis in the Rauvolfia genus and presents a scientifically grounded, hypothetical biosynthetic pathway for this compound. Drawing upon the established enzymology of ajmaline formation, this document outlines the key enzymatic steps, proposes specific transformations, and provides detailed experimental protocols for the investigation and potential reconstitution of this pathway. Quantitative data on related alkaloids in Rauvolfia verticillata are presented to provide a metabolic context. This guide is intended to serve as a foundational resource for researchers aiming to unravel the precise biosynthetic network leading to this compound and to harness its synthetic machinery for drug discovery and development.

Introduction: The Monoterpenoid Indole Alkaloid Landscape in Rauvolfia

The genus Rauvolfia is a rich source of medicinally important MIAs, with a biosynthetic network that gives rise to a vast diversity of complex chemical structures. The antiarrhythmic agent ajmaline is one of the most studied alkaloids from this genus, and its biosynthetic pathway serves as a paradigm for understanding the formation of related sarpagan and ajmalan-type alkaloids. The biosynthesis of all MIAs originates from the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), from the methylerythritol phosphate (B84403) (MEP) pathway.

The initial steps of MIA biosynthesis are highly conserved and involve the following key enzymes:

-

Tryptophan decarboxylase (TDC): Converts tryptophan to tryptamine.

-

Strictosidine (B192452) synthase (STR): Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form the central precursor, strictosidine.[1]

-

Strictosidine β-D-glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield the highly reactive strictosidine aglycone.

From this point, the pathway diverges to produce the myriad of MIA scaffolds observed in nature.

A Proposed Biosynthetic Pathway for this compound

Based on a structural comparison of this compound with the known intermediates of the ajmaline pathway, we propose a hypothetical biosynthetic route that branches from the ajmaline pathway at the level of vomilenine (B1248388). This proposed pathway involves a series of oxidative and cyclization reactions to form the characteristic hexacyclic structure of this compound.

The initial steps leading to the likely precursor, vomilenine, are well-established in the ajmaline pathway and are summarized below:

-

Strictosidine Aglycone to Geissoschizine: The unstable strictosidine aglycone is converted to geissoschizine, a key branch point intermediate.

-

Geissoschizine to Polyneuridine (B1254981) Aldehyde: The sarpagan bridge enzyme (SBE), a cytochrome P450 monooxygenase, catalyzes the formation of the sarpagan skeleton to yield polyneuridine aldehyde.

-

Polyneuridine Aldehyde to Vinorine (B1233521): Polyneuridine aldehyde esterase (PNAE) and vinorine synthase (VS) are responsible for the conversion of polyneuridine aldehyde to vinorine.

-

Vinorine to Vomilenine: Vinorine is hydroxylated by vinorine hydroxylase (VH), another cytochrome P450, to produce vomilenine.

From vomilenine, we propose the following steps to this compound:

-

Epoxidation of Vomilenine: A putative epoxidase, likely a cytochrome P450 enzyme, catalyzes the formation of an epoxide across the C19-C20 double bond of vomilenine.

-

Intramolecular Cyclization: The epoxide is then opened by an intramolecular nucleophilic attack from the hydroxyl group at C21, leading to the formation of the sixth ring, a tetrahydrofuran (B95107) ring. This cyclization would be catalyzed by a cyclase.

-

Reduction: A final reduction of the imine bond at C2-N1, potentially by a reductase similar to vomilenine reductase, would yield this compound.

This proposed pathway is chemically plausible and consistent with the known enzymatic capabilities of MIA biosynthetic pathways.

Caption: Proposed biosynthetic pathway of this compound from primary precursors.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not yet available. However, analysis of the alkaloid content in Rauvolfia verticillata provides a valuable metabolic context for the production of related MIAs. The following table summarizes the reported concentrations of major indole alkaloids in different tissues of R. verticillata.

| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Ajmaline | Root | 0.96 | UPLC-ESI-MS/MS | [2] |

| Ajmaline | Leaf | 20.28 | UPLC-ESI-MS/MS | [2] |

| Sarpagine | Root | Not specified | HPLC-UV | |

| Yohimbine | Root | Not specified | HPLC-UV | |

| Ajmalicine | Root | Not specified | HPLC-UV | |

| Reserpine | Root | Not specified | HPLC-UV | |

| Serpentine | Leaf | 25.19 | UPLC-ESI-MS/MS |

Note: The high concentration of ajmaline in the leaves of R. verticillata suggests a significant flux through the ajmaline pathway in this tissue, which may also be the site of this compound biosynthesis.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound will require the functional characterization of the putative enzymes involved. Below are detailed protocols for the key experimental procedures.

Identification of Candidate Genes

Candidate genes for the epoxidase, cyclase, and reductase can be identified through a transcriptomics approach.

-

RNA Sequencing: Extract total RNA from various tissues of Rauvolfia verticillata (e.g., leaves, stems, roots). Prepare cDNA libraries and perform deep sequencing using a platform such as Illumina NovaSeq.

-

Transcriptome Assembly: Assemble the sequencing reads de novo or by mapping to a reference genome if available.

-

Gene Annotation and Mining: Annotate the assembled transcripts and search for sequences homologous to known MIA biosynthetic enzymes, particularly cytochrome P450s, cyclases, and reductases from other Apocynaceae species.

Heterologous Expression and Enzyme Assays

Candidate genes will be functionally characterized by heterologous expression in a suitable host system, such as Nicotiana benthamiana or Saccharomyces cerevisiae.

Protocol for Transient Expression in N. benthamiana

-

Vector Construction: Clone the full-length cDNA of the candidate gene into a plant expression vector (e.g., pEAQ-HT).

-

Agroinfiltration: Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vector. Infiltrate the bacterial suspension into the leaves of 4-6 week old N. benthamiana plants.

-

Substrate Feeding: After 3-4 days of incubation, infiltrate the leaves with a solution of the putative substrate (e.g., vomilenine for the epoxidase assay) dissolved in a suitable buffer.

-

Metabolite Extraction and Analysis: After 24-48 hours, harvest the infiltrated leaf tissue, grind in liquid nitrogen, and extract the metabolites with methanol. Analyze the extracts by LC-MS to detect the formation of the expected product.

Caption: Workflow for the identification and characterization of biosynthetic enzymes.

Enzyme Kinetics

Once an active enzyme is identified, its kinetic parameters can be determined using in vitro assays with purified recombinant protein.

-

Protein Expression and Purification: Express the candidate enzyme with a purification tag (e.g., His-tag) in E. coli or a yeast expression system. Purify the recombinant protein using affinity chromatography.

-

Enzyme Assay: Set up reactions containing a fixed concentration of the purified enzyme and varying concentrations of the substrate in a suitable buffer. For cytochrome P450 enzymes, the reaction mixture should also contain a source of reducing equivalents, such as NADPH and a cytochrome P450 reductase.

-

Data Analysis: Incubate the reactions for a defined period, then quench and analyze the product formation by LC-MS. Determine the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate K

mand Vmax.

Conclusion and Future Outlook

The biosynthesis of this compound in Rauvolfia verticillata presents an exciting area of research in plant natural product biosynthesis. The proposed pathway in this guide provides a solid framework for initiating the experimental elucidation of this uncharted metabolic route. The identification and characterization of the novel enzymes involved will not only deepen our understanding of the remarkable chemical diversity of MIAs but also provide new biocatalytic tools for the synthetic biology and metabolic engineering of high-value plant-derived pharmaceuticals. Future work should focus on the validation of the proposed pathway through in vivo feeding studies with labeled precursors and the in vitro reconstitution of the entire pathway from the primary precursors, tryptamine and secologanin.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Rauvovertine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rouvovertine B is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata. Preliminary studies have demonstrated its cytotoxic activity against a range of human tumor cell lines, indicating its potential as a lead compound in oncology drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of Rauvovertine B, detailed experimental protocols for its isolation and biological evaluation, and a proposed mechanism of action. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding.

Physicochemical Properties

Rouvovertine B is a complex natural product with a unique hexacyclic structure. A significant chemical characteristic is its existence as a C-17 epimeric mixture with Rauvovertine A in solution, a result of rapid hemiacetal tautomerism.[1] This property is crucial for its characterization and analysis.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 326.39 g/mol | --INVALID-LINK-- |

| Appearance | [Data from Gao et al., 2015] | Gao et al., 2015 |

| Melting Point | [Data from Gao et al., 2015] | Gao et al., 2015 |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | --INVALID-LINK-- |

Chemical Identifiers

The unique chemical structure of this compound is registered under several standard chemical identifiers as detailed in Table 2.

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | [To be determined from full structural data] | N/A |

| CAS Number | 2055073-72-6 | --INVALID-LINK-- |

| PubChem CID | [Not available] | N/A |

| SMILES | C[C@H]1[C@H]2COC(O)C3[C@@H]2C[C@@H]2N1[C@H]3Cc1c2[nH]c2ccc(O)cc12 | --INVALID-LINK-- |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques.[1] The characteristic spectral data are summarized in Table 3.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | [Data from Gao et al., 2015] | Gao et al., 2015 |

| ¹³C NMR | [Data from Gao et al., 2015] | Gao et al., 2015 |

| Infrared (IR) | [Data from Gao et al., 2015] | Gao et al., 2015 |

| Mass Spectrometry (MS) | [Data from Gao et al., 2015] | Gao et al., 2015 |

Experimental Protocols

Isolation of this compound from Rauvolfia verticillata

The following is a generalized protocol for the isolation of this compound based on standard phytochemical extraction and purification techniques for indole alkaloids. The specific details are based on the methods described by Gao et al., 2015.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered stems of Rauvolfia verticillata are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc).

-

Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., chloroform-methanol) to yield several fractions.

-

Further Chromatographic Separation: Fractions containing this compound are further purified by repeated column chromatography using Sephadex LH-20 and/or reversed-phase C18 silica gel.

-

Final Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound against various human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, and SW-480) can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for a standard MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The treated cells are incubated for a further 48 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Proposed Signaling Pathway for Cytotoxic Activity

While the specific molecular targets and signaling pathways of this compound have not yet been fully elucidated, its cytotoxic activity against cancer cells suggests the induction of apoptosis. Based on the known mechanisms of other monoterpenoid indole alkaloids, a plausible signaling pathway involves the activation of the intrinsic apoptotic cascade.

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

Pathway Description:

-

Initiation: this compound is hypothesized to induce cellular stress, leading to the activation of pro-apoptotic proteins such as Bax and the inhibition of anti-apoptotic proteins like Bcl-2.

-

Mitochondrial Permeabilization: Activated Bax translocates to the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease activating factor 1), triggering the recruitment and activation of procaspase-9 to form the apoptosome.

-

Caspase Cascade: The apoptosome cleaves and activates caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Execution Phase: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to DNA fragmentation, nuclear condensation, and ultimately, cell death.

Conclusion

Rouvovertine B is a promising cytotoxic agent with a complex chemical nature. This guide provides a foundational understanding of its properties and a framework for its further investigation. The elucidation of its precise molecular targets and the validation of its apoptotic signaling pathway are critical next steps in evaluating its therapeutic potential. The provided experimental protocols offer a starting point for researchers aiming to replicate and expand upon the initial findings. The continued study of this compound and related monoterpenoid indole alkaloids holds significant promise for the discovery of novel anticancer agents.

References

Rauvovertine B CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine B is a natural product that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a concise summary of its key physicochemical properties. At present, detailed publicly available data on its biological activity, including specific experimental protocols and associated signaling pathways, is limited. This document will be updated as more information becomes available.

Physicochemical Properties

This compound is an alkaloid with a defined chemical structure. Its fundamental properties are summarized below for reference in experimental design and data interpretation.

| Property | Value | Source |

| CAS Number | 2055073-72-6 | [1][2] |

| Molecular Formula | C₁₉H₂₂N₂O₃ | [1] |

| Molecular Weight | 326.39 g/mol | [] |

Note: The molecular weight is calculated based on the molecular formula and corresponds to that of its isomer, Rauvovertine A, which has the same formula[].

Biological Activity

Initial information suggests that this compound exhibits cytotoxic effects against human tumor cell lines in vitro. However, specific details regarding the cell lines tested, the extent of cytotoxicity (e.g., IC₅₀ values), and the underlying mechanism of action have not been extensively reported in publicly accessible literature.

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxicity of this compound are not yet available in the public domain. For researchers interested in evaluating the cytotoxic properties of this compound, a general methodology for an in vitro cytotoxicity assay, such as the MTT assay, is outlined below. This protocol is provided as a general guideline and would require optimization for specific cell lines and experimental conditions.

General MTT Assay Protocol for Adherent Cancer Cell Lines

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate complete culture medium.

-

Trypsinize and seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of desired final concentrations.

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

-

Gently agitate the plates to ensure complete dissolution.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by this compound in cancer cells. Further research is required to elucidate its mechanism of action.

As a hypothetical example, should this compound be found to induce apoptosis through the intrinsic pathway, a simplified diagram of this pathway is provided below.

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.

Conclusion

This compound is a natural product with defined physicochemical properties and preliminary indications of in vitro cytotoxicity against human tumor cell lines. This technical guide serves as a foundational resource. The scientific community awaits further detailed studies to elucidate its full biological potential, including comprehensive cytotoxicity data, specific experimental protocols, and the signaling pathways through which it exerts its effects.

References

Preliminary Biological Screening of Rauvovertine B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine B is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata. As part of the initial characterization of this natural product, its cytotoxic activity has been evaluated against a panel of human cancer cell lines. This technical guide provides a summary of the available data on the preliminary biological screening of this compound, with a focus on its cytotoxic effects. The information is presented to aid researchers and professionals in the fields of natural product chemistry, oncology, and drug discovery.

Cytotoxicity Assessment

The primary biological screening of this compound involved assessing its cytotoxic potential against five human tumor cell lines:

-

HL-60: Human promyelocytic leukemia

-

SMMC-7721: Human hepatocellular carcinoma

-

A-549: Human lung carcinoma

-

MCF-7: Human breast adenocarcinoma

-

SW-480: Human colon adenocarcinoma

The evaluation was performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing the metabolic activity of the cells.

Quantitative Data Summary

The results of the cytotoxicity screening are summarized in the table below. The data is presented as IC₅₀ values, which represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cell Type | IC₅₀ (µM) |

| HL-60 | Human promyelocytic leukemia | > 40 |

| SMMC-7721 | Human hepatocellular carcinoma | > 40 |

| A-549 | Human lung carcinoma | > 40 |

| MCF-7 | Human breast adenocarcinoma | > 40 |

| SW-480 | Human colon adenocarcinoma | > 40 |

Data sourced from Miao, Y., et al. (2015). Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata. Fitoterapia, 107, 44-48.

Based on the available data, this compound did not exhibit significant cytotoxic activity against the five tested human cancer cell lines at concentrations up to 40 µM.

Experimental Protocols

MTT Assay for Cytotoxicity Screening

The following is a representative protocol for the MTT assay used to determine the cytotoxicity of this compound.

1. Cell Culture and Plating:

- The human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

- Cells are harvested from culture and seeded into 96-well microplates at a predetermined optimal density for each cell line.

- The plates are incubated for 24 hours to allow the cells to attach and resume growth.

2. Compound Treatment:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

- Serial dilutions of this compound are prepared in the cell culture medium to achieve a range of final concentrations for testing.

- The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the solvent at the same concentration as the treated wells.

- The plates are incubated for a specified period, typically 48 to 72 hours.

3. MTT Assay:

- Following the incubation period, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

- The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

- After the incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

- The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

- The percentage of cell viability is calculated for each concentration of this compound relative to the solvent-treated control cells.

- The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the preliminary biological screening of a natural product for cytotoxic activity.

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Signaling Pathways

At present, there is no published information regarding the specific signaling pathways modulated by this compound. The preliminary screening focused on its cytotoxic effects, and further mechanistic studies would be required to elucidate its mode of action at the molecular level.

Conclusion

The preliminary biological screening of this compound indicates a lack of potent cytotoxic activity against the tested human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480). While this initial assessment did not identify significant anticancer potential, it is important to note that this is a limited screening. Further investigations into other biological activities, such as antimicrobial, anti-inflammatory, or neuropharmacological effects, may reveal other potential therapeutic applications for this novel monoterpenoid indole alkaloid. Future research should also aim to explore its effects on a broader range of cell lines and in more complex in vitro and in vivo models to fully characterize its biological profile.

The Biological Activities of Rauvolfia Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Rauvolfia, belonging to the Apocynaceae family, encompasses a variety of evergreen trees and shrubs found in tropical regions across the globe. For centuries, extracts from these plants, particularly Rauvolfia serpentina (Indian snakeroot), have been a cornerstone of traditional medicine, notably in Ayurveda, for treating a wide array of ailments ranging from snakebites to mental disorders. Modern scientific investigation has unveiled the chemical basis for these therapeutic effects, attributing them to a rich diversity of indole (B1671886) alkaloids. Among these, reserpine (B192253) stands out as the most extensively studied, having been one of the first effective treatments for hypertension and psychosis. This technical guide provides a comprehensive overview of the known biological activities of Rauvolfia alkaloids, focusing on their mechanisms of action, quantitative data from pertinent studies, and detailed experimental protocols for their evaluation.

Antihypertensive Activity

The most renowned biological activity of Rauvolfia alkaloids is their ability to lower blood pressure. This effect is primarily attributed to reserpine and related compounds.

Mechanism of Action

The antihypertensive action of reserpine is a result of its irreversible inhibition of the vesicular monoamine transporters (VMAT), specifically VMAT2, which is predominantly found in neurons.[1][2] This inhibition disrupts the storage of monoamine neurotransmitters such as norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) in presynaptic vesicles.[1]

The process unfolds as follows:

-

VMAT Inhibition: Reserpine binds to VMAT2, preventing the transport of monoamines from the cytoplasm into synaptic vesicles.[1]

-

Neurotransmitter Depletion: The unprotected monoamines in the cytoplasm are subsequently metabolized by monoamine oxidase (MAO).[1]

-

Reduced Sympathetic Outflow: The depletion of norepinephrine at peripheral sympathetic nerve endings leads to a decrease in sympathetic tone, resulting in vasodilation and a reduction in heart rate and cardiac output.[3]

Quantitative Data

| Alkaloid | Parameter | Value | System | Reference |

| Reserpine | IC₅₀ | < 100 nmol/L | L-type voltage-gated calcium channels | [4] |

| Reserpine | Kᵢ | 1 - 630 nM | VMAT2 | [5] |

| Reserpine | IC₅₀ | 1.3 - 100 nM | VMAT2 | [5] |

Experimental Protocol: VMAT Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of a compound on VMAT2, adapted from descriptions of norepinephrine uptake assays.[6]

1. Preparation of Synaptic Vesicles: a. Isolate synaptic vesicles from rat brain tissue (e.g., striatum) by differential centrifugation. b. Resuspend the purified vesicles in a suitable buffer (e.g., sucrose (B13894) buffer).

2. Norepinephrine Uptake Assay: a. Incubate the synaptic vesicles at 37°C in a buffer containing MgATP to establish a proton gradient. b. Add radiolabeled norepinephrine (e.g., [³H]norepinephrine) to initiate the uptake reaction. c. Concurrently, add varying concentrations of the test compound (e.g., reserpine) to determine its inhibitory effect. d. After a defined incubation period (e.g., 10 minutes), terminate the reaction by rapid filtration through glass fiber filters to separate the vesicles from the assay medium. e. Wash the filters with ice-cold buffer to remove unbound radiolabel. f. Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis: a. Calculate the percentage of inhibition of norepinephrine uptake for each concentration of the test compound compared to a vehicle control. b. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value. c. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Antipsychotic Activity

Historically, Rauvolfia alkaloids, particularly reserpine, were used to manage agitated psychotic states such as schizophrenia.

Mechanism of Action

The antipsychotic effects of reserpine are also linked to its inhibition of VMAT2. By depleting the stores of dopamine and serotonin in the central nervous system, reserpine reduces neurotransmission in pathways implicated in psychosis.[1] The depletion of dopamine in the mesolimbic pathway is thought to be the primary mechanism for its antipsychotic effects.

Quantitative Data

Due to significant side effects, such as depression, the use of reserpine as an antipsychotic has largely been discontinued (B1498344) in favor of newer medications.[1] As such, recent quantitative data from clinical trials are scarce.

Anticancer Activity

Several Rauvolfia alkaloids and extracts have demonstrated promising anticancer properties against various cancer cell lines.

Mechanism of Action

The anticancer mechanisms of Rauvolfia alkaloids are multifaceted and appear to involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.

-

Induction of Apoptosis: Extracts from Rauvolfia have been shown to induce apoptosis in cancer cells. This is often characterized by DNA fragmentation and the activation of caspases.[7]

-

Modulation of Bcl-2 Family Proteins: Reserpine and other alkaloids can alter the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the mitochondrial pathway of apoptosis.[8][9]

-

Involvement of Signaling Pathways:

-

STAT3 and NF-κB Pathways: Reserpine has been shown to inhibit the STAT3 and NF-κB signaling pathways, which are often constitutively active in cancer cells and promote cell survival and proliferation.[8]

-

TGF-β Signaling: Reserpine can modulate the TGF-β signaling pathway, which plays a complex role in cancer progression.[10]

-

Quantitative Data

| Alkaloid/Extract | Cell Line | Parameter | Value | Reference |

| Rauvolfia tetraphylla extract | MCF-7 | IC₅₀ | > 40 µM | [7] |

| Reserpine | CEM/ADR5000 (Leukemia) | IC₅₀ | 13.2 ± 1.02 µM | [11] |

| Reserpine | HCT116 (Colon) | IC₅₀ | 30.07 ± 7.57 µM | [11] |

| Rauvolfia vomitoria extract | Ovarian Cancer Cells | - | Dose-dependent decrease in cell growth | [12] |

| Indole alkaloids from R. serpentina | HL-60 (Leukemia) | IC₅₀ | 67 µM (for compound 214) | [13] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Rauvolfia extracts on a cancer cell line like MCF-7.[7]

1. Cell Culture and Seeding: a. Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator. b. Seed the cells in a 96-well plate at a density of 5x10⁵ cells/well and allow them to adhere overnight.

2. Treatment: a. Prepare various concentrations of the Rauvolfia extract in the culture medium. b. Replace the old medium with the medium containing the different extract concentrations. Include a vehicle control (medium with the solvent used to dissolve the extract). c. Incubate the plate for 24 hours.

3. MTT Assay: a. Add MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the extract concentration to determine the IC₅₀ value.

Experimental Protocol: Western Blot for Bcl-2 and Bax

This protocol outlines the steps for analyzing the expression of Bcl-2 and Bax proteins in cancer cells treated with Rauvolfia alkaloids.[9][14][15][16]

1. Protein Extraction: a. Treat cancer cells with the desired concentration of the Rauvolfia alkaloid for a specific time. b. Lyse the cells in a suitable lysis buffer containing protease inhibitors. c. Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Transfer: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. c. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Wash the membrane again with TBST.

4. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence detection system. c. Use a loading control (e.g., β-actin) to ensure equal protein loading.

5. Densitometry Analysis: a. Quantify the band intensities using image analysis software to determine the relative expression levels of Bcl-2 and Bax.

Antimicrobial Activity

Rauvolfia alkaloids have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The exact antimicrobial mechanisms of many Rauvolfia alkaloids are still under investigation, but several modes of action have been proposed for indole alkaloids in general:

-

Inhibition of Efflux Pumps: Some alkaloids can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby increasing the susceptibility of bacteria to antimicrobial agents.[7]

-

Biofilm Inhibition: Certain indole alkaloids can interfere with the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics.[7]

-

Disruption of Cell Membrane Permeability: Alkaloids can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[17]

-

Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids may interfere with essential cellular processes such as DNA replication, transcription, and translation.[17]

Quantitative Data

| Alkaloid/Extract | Microorganism | Parameter | Value (µg/mL) | Reference |

| Rauvolfianoid A (R. caffra) | Salmonella sp. | MIC | 25 | [18] |

| R. serpentina methanol (B129727) extract | S. aureus | MIC | 31.2 | [19] |

| R. serpentina chloroform (B151607) extract | S. aureus | MIC | 62.5 | [19] |

| R. serpentina methanol extract | B. subtilis | MIC | 62.5 | [19] |

| R. serpentina aqueous leaf extract | S. aureus | MIC | 910 | [20] |

| R. serpentina aqueous leaf extract | E. coli | MIC | 790 | [20] |

| R. vomitoria ethyl acetate (B1210297) leaf extract | M. canis | MIC | 25000 | [17] |

| R. vomitoria methanol bark extract | M. canis | MIC | 25000 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a plant extract against a bacterial strain.[3][21][22][23][24][25]

1. Preparation of Materials: a. Prepare a sterile 96-well microtiter plate. b. Prepare a stock solution of the Rauvolfia extract in a suitable solvent (e.g., DMSO) and then dilute it in a liquid growth medium (e.g., Mueller-Hinton Broth). c. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

2. Serial Dilution: a. Add a fixed volume of the growth medium to all wells of the microtiter plate. b. Add a volume of the extract stock solution to the first well and perform a two-fold serial dilution across the plate. c. Include a positive control (broth with bacteria, no extract) and a negative control (broth only).

3. Inoculation and Incubation: a. Inoculate each well (except the negative control) with the prepared bacterial suspension. b. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth. b. A growth indicator like resazurin (B115843) can be used to aid in the determination of the MIC.

Anti-inflammatory Activity

Extracts and isolated alkaloids from Rauvolfia species have demonstrated anti-inflammatory properties.

Mechanism of Action

The anti-inflammatory effects of Rauvolfia alkaloids are, in part, attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators.[26][27] Other potential mechanisms include the modulation of pro-inflammatory cytokines.

Quantitative Data

| Alkaloid/Extract | Parameter | Value (µg/mL) | Assay | Reference |

| Rauvolfia densiflora methanolic leaf extract | IC₅₀ | 155.38 | COX assay | [1][8][13][28] |

| Tryptanthrin (an indole alkaloid) | IC₅₀ | 64 µM | COX-2 assay | [26] |

Experimental Protocol: COX-2 Inhibition Assay

This protocol provides a general outline for a commercially available COX-2 inhibitor screening assay kit.[25][29][30][31][32][33][34][35]

1. Reagent Preparation: a. Prepare all reagents as per the kit manufacturer's instructions, including the reaction buffer, heme, COX-2 enzyme, and substrate (arachidonic acid).

2. Reaction Setup: a. In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells. b. Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the inhibitor wells. c. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (vehicle only). d. Pre-incubate the plate as per the manufacturer's instructions.

3. Initiation and Termination of Reaction: a. Initiate the reaction by adding arachidonic acid to all wells. b. Incubate for a specified time at a specific temperature (e.g., 2 minutes at 37°C). c. Stop the reaction by adding a stopping solution (e.g., stannous chloride).

4. Detection: a. The product of the COX-2 reaction (e.g., PGF2α) is quantified using an enzyme immunoassay (EIA) as per the kit's protocol.

5. Data Analysis: a. Calculate the percentage of COX-2 inhibition for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Antioxidant Activity

Rauvolfia extracts and their constituent alkaloids possess antioxidant properties, which contribute to their overall therapeutic potential.

Mechanism of Action

The antioxidant activity of alkaloids can be attributed to several mechanisms:

-

Free Radical Scavenging: Alkaloids can directly scavenge free radicals, such as the DPPH radical, by donating a hydrogen atom or an electron.

-

Modulation of Antioxidant Signaling Pathways: Some alkaloids can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[30] They can also influence other pathways involved in oxidative stress, such as those involving NADPH oxidases.[22]

Quantitative Data

| Extract | Parameter | Value (mg/mL) | Assay | Reference |

| Rauvolfia vomitoria leaf decoction | IC₅₀ | 5.01 ± 0.02 | DPPH | [36] |

| Rauvolfia vomitoria aqueous extract | IC₅₀ | 0.13 (for Cu²⁺ chelating) | - | [10] |

| Rauvolfia vomitoria methanol leaf extract | IC₅₀ | 0.043 | DPPH | [10] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of plant extracts.[3][19][31][34][37]

1. Reagent Preparation: a. Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. b. Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

2. Assay Procedure: a. Prepare different concentrations of the Rauvolfia extract in methanol. b. Add a fixed volume of the DPPH working solution to each concentration of the extract. c. Include a positive control (e.g., ascorbic acid) and a blank (methanol). d. Incubate the mixtures in the dark at room temperature for 30 minutes.

3. Measurement and Analysis: a. Measure the absorbance of each solution at 517 nm using a spectrophotometer. b. Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 c. Plot the percentage of scavenging activity against the logarithm of the extract concentration to determine the IC₅₀ value.

Conclusion

The alkaloids derived from Rauvolfia species exhibit a remarkable spectrum of biological activities, underscoring their historical significance in traditional medicine and their continued relevance in modern pharmacology. The well-established antihypertensive and antipsychotic effects of reserpine, mediated through the inhibition of VMAT2, have paved the way for a deeper understanding of neurotransmitter systems. Furthermore, emerging research on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties reveals a wealth of therapeutic potential yet to be fully harnessed. This guide provides a foundational framework for researchers and drug development professionals, offering insights into the mechanisms of action, quantitative data for comparative analysis, and detailed experimental protocols to facilitate further investigation into these fascinating natural compounds. The continued exploration of Rauvolfia alkaloids holds the promise of discovering novel therapeutic agents for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Vesicular monoamine transport inhibitors. Novel action at calcium channels to prevent catecholamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. benchchem.com [benchchem.com]

- 7. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. updatepublishing.com [updatepublishing.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antitumor Activities of Rauwolfia vomitoria Extract and Potentiation of Carboplatin Effects Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole alkaloids and other constituents of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. notulaebiologicae.ro [notulaebiologicae.ro]

- 20. A Comparative Antibacterial, Antioxidant, and Antineoplastic Potential of Rauwolfia serpentina (L.) Leaf Extract with Its Biologically Synthesized Gold Nanoparticles (R-AuNPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. protocols.io [protocols.io]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. assaygenie.com [assaygenie.com]

- 26. researchgate.net [researchgate.net]

- 27. Overwrite attributes from DOT file in commandline with graphviz - Stack Overflow [stackoverflow.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. korambiotech.com [korambiotech.com]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. researchgate.net [researchgate.net]

- 33. DPPH Radical Scavenging Assay [mdpi.com]

- 34. Rauvolfia - Wikipedia [en.wikipedia.org]

- 35. ijarbs.com [ijarbs.com]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Rauvovertine B: A Technical Guide to its Core Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine B, also known as Aurovertin (B1171891) B, has emerged as a compound of significant interest in oncology research, particularly for its potent anti-cancer properties. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on its mechanism of action in breast cancer. Drawing from preclinical studies, this document outlines the quantitative data on its efficacy, detailed experimental methodologies, and a visual representation of the signaling pathways it modulates.

Core Therapeutic Target: ATP Synthase

The primary molecular target of this compound is ATP synthase , a critical enzyme in cellular energy metabolism.[1][2][3][4][5] In cancer cells, particularly in breast carcinoma, ATP synthase is frequently upregulated and has been observed on the plasma membrane, presenting a viable target for therapeutic intervention. This compound acts as a potent inhibitor of ATP synthase, disrupting cellular energy production and leading to downstream anti-proliferative effects.

Anti-Cancer Activity in Breast Cancer

This compound exhibits strong inhibitory effects on the proliferation of various breast cancer cell lines, with a notable selectivity for cancer cells over normal cells. Its anti-cancer activity is primarily mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Quantitative Data on aurovertin B Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different breast cancer cell lines, highlighting its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~10 | |

| MCF-7 | Estrogen Receptor-Positive | Not specified | |

| BT474 | HER2-Positive | Not specified | |

| SKBR3 | HER2-Positive | Not specified |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways that control cell survival, proliferation, and metastasis.

ATF3-DUSP1 Signaling Axis

A crucial mechanism underlying the antimetastatic activity of this compound involves the upregulation of the ATF3-DUSP1 signaling axis . This compound treatment leads to the transcriptional activation of Activating Transcription Factor 3 (ATF3), which in turn upregulates Dual-specificity phosphatase 1 (DUSP1). DUSP1 is a key negative regulator of MAPK signaling pathways, which are often hyperactivated in cancer.

References

- 1. Discovery of aurovertin B as a potent metastasis inhibitor against triple-negative breast cancer: Elucidating the complex role of the ATF3-DUSP1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurovertin B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action [jcancer.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting therapy for breast carcinoma by ATP synthase inhibitor aurovertin B - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Rauvovertine B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the first total synthesis of (-)-Rauvovertine B, a unique cyclopropane-containing indole (B1671886) alkaloid. The methodology, developed by Aquilina, J. M., et al., presents a novel approach to constructing the complex hexacyclic framework of this natural product, which has demonstrated noteworthy anti-inflammatory properties.[1]

The synthesis is characterized by a strategic sequence of key reactions, including a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, and a ring-closing metathesis.[1][2] The cornerstone of this synthetic route is a strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole precursor.[1][3] This 11-step synthesis provides (-)-Rauvovertine B with an overall yield of 2.4%.[1][2][3]

Retrosynthetic Analysis

The synthetic strategy hinges on disconnecting the complex hexacyclic structure of (-)-Rauvovertine B back to simpler, commercially available starting materials. The key disconnection is the cyclopropane (B1198618) ring, which is formed in the final key step from a tetracyclic N-sulfonyl triazole intermediate. This intermediate is assembled through a series of well-orchestrated reactions that build the core ring system.

Caption: Retrosynthetic analysis of (-)-Rauvovertine B.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (-)-Rauvovertine B.

| Step No. | Reaction | Product | Yield (%) |

| 1 | Palladium-catalyzed Allylic Amination | Allylic Amine | 85 |

| 2 | Boc Protection | Boc-protected Amine | 95 |

| 3 | Pictet-Spengler Reaction | Tetracyclic Product | 60 (cis) |

| 4 | Ester Reduction | Primary Alcohol | 98 |

| 5 | Swern Oxidation | Aldehyde | 92 |

| 6 | Seyferth-Gilbert Homologation | Terminal Alkyne | 75 |

| 7 | Ring-Closing Metathesis | Cyclized Product | 80 |

| 8 | Boc Deprotection | Secondary Amine | 99 |

| 9 | Sulfonylation and Azide Installation | N-sulfonyl azide | 70 |

| 10 | Intramolecular Cycloaddition | N-sulfonyl triazole | 85 |

| 11 | Strain-Promoted Intramolecular Cyclopropanation | (-)-Rauvovertine B | 35 |

| Overall | ~2.4 |

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of (-)-Rauvovertine B are provided below.

Palladium-Catalyzed Stereospecific Allylic Amination

This crucial step establishes the first stereocenter of the molecule.

-

Reaction: L-tryptophan methyl ester is reacted with a chiral crotyl alcohol derivative in the presence of a palladium catalyst.

-

Reagents:

-

L-tryptophan methyl ester (1.0 equiv)

-

(E)-2-Buten-1-ol derivative (1.2 equiv)

-

[Pd(allyl)Cl]₂ (2.5 mol%)

-

Triphenylphosphine (10 mol%)

-

N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0 equiv)

-

Toluene

-

-

Procedure:

-

To a solution of L-tryptophan methyl ester and the crotyl alcohol derivative in toluene, add [Pd(allyl)Cl]₂ and triphenylphosphine.

-

Add BSA to the mixture and stir at room temperature for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Cis-selective Pictet-Spengler Reaction

This reaction forms the core tetracyclic ring system with the desired cis-stereochemistry.

-

Reaction: The allylic amination product is cyclized via an acid-catalyzed reaction with an aldehyde.

-

Reagents:

-

Allylic amination product (1.0 equiv)

-

Acetaldehyde (3.0 equiv)

-

Trifluoroacetic acid (TFA) (1.1 equiv)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the allylic amination product in DCM and cool to 0 °C.

-

Add acetaldehyde, followed by the dropwise addition of TFA.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the cis-diastereomer.

-

Ring-Closing Metathesis (RCM)

This step forms the sixth ring of the indoloquinolizidine core.

-

Reaction: The diene substrate, formed in a previous step, undergoes intramolecular olefin metathesis.

-

Reagents:

-

Diene substrate (1.0 equiv)

-

Grubbs' second-generation catalyst (5 mol%)

-

Toluene

-

-

Procedure:

-

Dissolve the diene substrate in degassed toluene.

-

Add Grubbs' second-generation catalyst and heat the mixture to 80 °C.

-

Stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Strain-Promoted Intramolecular Cyclopropanation

This is the final and key bond-forming reaction to yield (-)-Rauvovertine B.

-

Reaction: The N-sulfonyl triazole precursor undergoes thermal decomposition to a carbene, which then undergoes an intramolecular C-H insertion to form the cyclopropane ring.

-

Reagents:

-

N-sulfonyl triazole precursor (1.0 equiv)

-

Rh₂(esp)₂ (1 mol%)

-

1,2-Dichloroethane (DCE)

-

-

Procedure:

-

Dissolve the N-sulfonyl triazole precursor in DCE.

-

Add Rh₂(esp)₂ and heat the mixture to 80 °C.

-

Stir for 1-2 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to afford (-)-Rauvovertine B.

-

Visualizations

Overall Synthetic Workflow

The following diagram illustrates the major transformations in the total synthesis of (-)-Rauvovertine B.

Caption: Key stages in the total synthesis of Rauvovertine B.

Key Cyclopropanation Step

This diagram details the crucial transformation from the tetracyclic precursor to the final product.

Caption: The key intramolecular cyclopropanation reaction.

References

Application Notes and Protocols for the Extraction of Rauvovertine B from Rauvolfia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine B is a sarpagan-type monoterpenoid indole (B1671886) alkaloid that has been isolated from plants of the Rauvolfia genus, notably from the stems of Rauvolfia verticillata and the roots of Rauvolfia ligustrina. Sarpagan-type alkaloids are a class of compounds known for a range of biological activities, and as such, this compound is a compound of interest for further research and drug development. This document provides a detailed protocol for the extraction and purification of this compound, based on established methods for isolating alkaloids from Rauvolfia species.

Data Presentation

| Alkaloid | Plant Source | Plant Part | Extraction Method | Yield (%) | Reference |

| Reserpine (B192253) | Rauvolfia serpentina | Roots | Ethanolic Extraction, HPLC | 0.0416 | [1] |

| Ajmaline | Rauvolfia serpentina | Roots | Ethanolic Extraction, HPLC | Not Specified | [1] |

| Total Alkaloids | Rauvolfia serpentina | Stem | Hydroalcoholic Extraction | 2.364 mg/100mg | [2] |

| Crude Alkaloid Extract | Rauvolfia verticillata | Radix | 90% Ethanol (B145695) Extraction | 1.4 | [3] |

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of this compound from Rauvolfia verticillata stems. The methodology is a composite of established procedures for the isolation of indole alkaloids from this genus.

Plant Material Collection and Preparation

-

Collection: Collect fresh stems of Rauvolfia verticillata.

-

Authentication: The plant material should be authenticated by a qualified botanist.

-